Lipophilicity Shift (XLogP3) Relative to N-Benzyl Analog
The target compound, bearing a 1,2,5-thiadiazol-3-yl substituent, has a computed XLogP3 of 2.3 [1]. The N-benzyl analog (CHEMBL123282, CAS 92138-58-4) has a reported LogP of 2.52 . The reduction in lipophilicity (ΔLogP ≈ -0.22) for the thiadiazole-containing compound may translate to lower non-specific protein binding and reduced hERG liability, though direct experimental confirmation is lacking.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N-(1-Benzyl-piperidin-4-yl)-2,3-dimethoxy-benzamide; LogP = 2.52 |
| Quantified Difference | ΔLogP ≈ -0.22 (lower lipophilicity for target compound) |
| Conditions | Computed descriptors (PubChem XLogP3, vendor-reported LogP for comparator) |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce off-target binding, which are critical parameters for in vitro assay reproducibility and in vivo formulation.
- [1] PubChem Compound Summary for CID 122245056. Computed XLogP3 value. National Center for Biotechnology Information (2026). View Source
